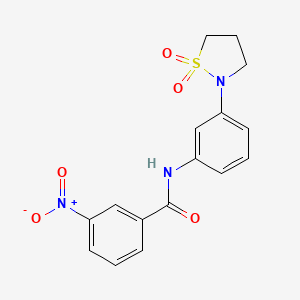

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(12-4-1-7-15(10-12)19(21)22)17-13-5-2-6-14(11-13)18-8-3-9-25(18,23)24/h1-2,4-7,10-11H,3,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVAORUVWDUREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with an appropriate isothiazolidine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with the isothiazolidine derivative in the presence of a base like triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst like palladium on carbon are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it an essential compound for exploring new synthetic pathways and developing novel materials.

Biology

The biological activities of this compound have been the subject of extensive research. Preliminary studies suggest potential antimicrobial and anticancer properties. The nitro group can interact with biological targets such as enzymes and proteins, potentially inhibiting their activity. Additionally, the isothiazolidine moiety may enhance its biological effects through interaction with specific molecular pathways .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique combination of functional groups suggests it may have applications in drug development for conditions requiring targeted therapeutic interventions. Studies are particularly focused on its efficacy against cancer cells and microbial pathogens .

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and proteins, potentially inhibiting their activity. The isothiazolidine moiety may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its isothiazolidine sulfone ring, which distinguishes it from other benzamide derivatives. Below is a comparison with key analogs:

Key Observations :

- Carbamothioyl -linked analogs (e.g., compound 7i ) exhibit reduced solubility due to thioamide groups, whereas the target compound’s amide group may improve aqueous solubility.

- Pyrazole -containing analogs (e.g., compound 5f ) introduce steric bulk (tert-butyl), which could affect binding pocket interactions compared to the target’s planar isothiazolidine ring.

Physicochemical Properties

Melting Points and Yields

Analysis :

- The absence of melting point data for the target compound limits direct comparisons, but analogs with nitrobenzamide groups typically exhibit melting points between 160–250°C , suggesting moderate thermal stability .

- Yields for nitrobenzamide syntheses vary widely (52–79%), likely influenced by steric and electronic effects during amide coupling .

Spectroscopic Characterization

Key Spectral Signatures

Comparison :

- The target compound’s amide C=O stretch (~1675 cm⁻¹) aligns with analogs like compound 5f .

- Nitro group vibrations (1520–1530 cm⁻¹) are consistent across derivatives .

- The sulfone group in the isothiazolidine ring would show symmetric SO₂ stretches near 1300–1350 cm⁻¹, as seen in tetrahydrothiophene sulfone analogs .

Enzyme Inhibition and Cytotoxicity

While direct data for the target compound are unavailable, structural analogs provide clues:

Inference :

- The target compound’s sulfone and nitro groups may enhance binding to kinase ATP pockets (e.g., VEGFR-2) via polar interactions, similar to phthalazine derivatives .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique isothiazolidin-2-yl moiety, which is known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways, particularly in cancer and inflammation.

- Receptor Modulation : It acts on various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Enzyme Inhibition | Potent inhibition of Kv1.3 channels |

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation.

- Anti-inflammatory Effects : Another investigation reported that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases.

- Ion Channel Inhibition : In vitro assays showed that the compound effectively inhibited Kv1.3 potassium channels, which are implicated in autoimmune diseases. This inhibition was comparable to known Kv1.3 inhibitors like PAP-1, indicating a promising therapeutic profile for autoimmune conditions.

Table 2: Comparison with Related Compounds

Q & A

Q. What are the recommended synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, and what purification methods ensure high yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Structure Assembly : React 3-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-aminophenylisothiazolidine dioxide using coupling agents like EDCI/HOBt in dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Recrystallization from ethanol/water improves purity (>95%) .

- Critical Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like oxalamides .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the nitro group and isothiazolidine-dioxide moiety. Aromatic protons appear as distinct multiplets (δ 7.5–8.5 ppm), while the isothiazolidine ring shows characteristic sulfone peaks (δ 3.2–4.0 ppm) .

- FT-IR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and sulfone groups (S=O stretches ~1150–1300 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry; for example, a related nitrobenzamide derivative crystallized in a monoclinic system (space group P21/c) with bond lengths consistent with resonance stabilization .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro biological assays without compromising stability?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility while preventing aggregation .

- pH Adjustment : Buffered solutions (pH 7.4 PBS) stabilize the nitrobenzamide moiety, avoiding hydrolysis observed at extremes (pH <5 or >9) .

- Validation : Conduct stability assays (HPLC monitoring over 24h) to ensure integrity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes like hfXa?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hfXa’s active site (PDB: 2W26). A related nitrobenzamide derivative showed a docking score of −9.2 kcal/mol, with key H-bonds to Gly216 and hydrophobic contacts with Tyr99 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD ≤ 10 µM) .

Q. How should contradictory results in antimicrobial activity between different research groups be systematically addressed?

- Methodological Answer :

- Assay Standardization :

| Parameter | Recommendation |

|---|---|

| Inoculum Size | 1×10⁵ CFU/mL (CLSI guidelines) |

| Media | Mueller-Hinton broth (pH 7.3) |

| Incubation | 18–24h at 37°C |

| MIC Determination | Resazurin-based viability assay . |

- Orthogonal Assays : Confirm activity via time-kill curves and synergy studies (e.g., checkerboard assay with β-lactams) .

- Solubility Checks : Re-evaluate compound solubility in assay media; discrepancies often arise from precipitation (e.g., >50 µM in aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.